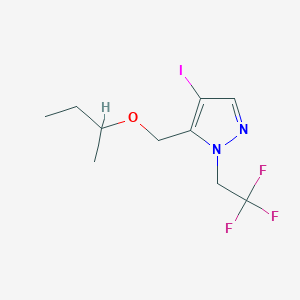
5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has shown promising results in scientific research studies.
Mécanisme D'action
The mechanism of action of 5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways involved in various biological processes. For example, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis.
Biochemical and Physiological Effects:
5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial activity against various microorganisms. It has also been found to have an inhibitory effect on the activity of protein tyrosine phosphatase 1B, which could potentially lead to improved insulin sensitivity and glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to have low toxicity and good solubility in organic solvents, which makes it suitable for use in various assays. However, one of the limitations is the lack of information on its long-term effects and potential side effects, which requires further investigation.
Orientations Futures
There are several future directions for the research on 5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One potential direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammatory disorders. Additionally, further studies are needed to evaluate its safety and potential side effects for long-term use.
Méthodes De Synthèse
The synthesis of 5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole with sec-butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has also shown potential as an inhibitor of protein tyrosine phosphatase 1B, which is a therapeutic target for the treatment of type 2 diabetes and obesity.
Propriétés
IUPAC Name |
5-(butan-2-yloxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3IN2O/c1-3-7(2)17-5-9-8(14)4-15-16(9)6-10(11,12)13/h4,7H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBVMPUFPDQOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(sec-butoxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2841555.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2841556.png)

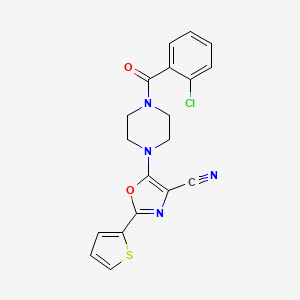
![3-hexyl-7-hydroxy-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2841561.png)
![Methyl 7-hydroxy-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2841563.png)

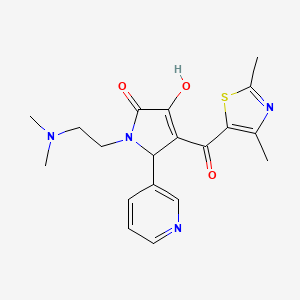
![1-[(3,4-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2841568.png)
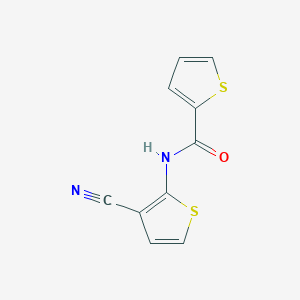
![(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2841570.png)
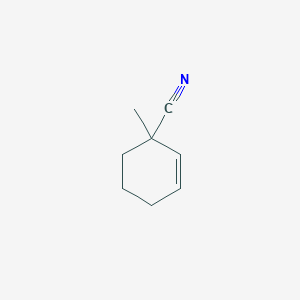
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2841575.png)
![N-(sec-butyl)-1-{3-[(methylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2841577.png)